1,4-Didodecylpiperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Didodecylpiperazine can be synthesized through a multi-step process involving the reaction of piperazine with dodecyl halides under basic conditions . The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperazine, followed by nucleophilic substitution with dodecyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,4-Didodecylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1,4-Didodecylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1,4-Didodecylpiperazine involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1,4-Dimethylpiperazine
- 1,4-Dihexadecylpiperazine
- 1,4-Ditetradecylpiperazine
Comparison: 1,4-Didodecylpiperazine is unique due to its long dodecyl chains, which impart distinct amphiphilic properties compared to shorter-chain analogs like 1,4-Dimethylpiperazine . This makes it particularly useful in applications requiring surfactant-like behavior, such as drug delivery and emulsification .
Properties
CAS No. |
82394-21-6 |
---|---|
Molecular Formula |
C28H58N2 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
1,4-didodecylpiperazine |
InChI |
InChI=1S/C28H58N2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
AYMBWPSTENUSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCN(CC1)CCCCCCCCCCCC |
Origin of Product |
United States |
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